molecular formula C8H10ClN5O4 B12929218 N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide CAS No. 87591-65-9

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide

Cat. No.: B12929218
CAS No.: 87591-65-9
M. Wt: 275.65 g/mol
InChI Key: BELAQKKCCCHCOB-UHFFFAOYSA-N
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Description

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted pyrazine ring, a nitro group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrazine ring.

    Amidation: Formation of the acetamide group through a reaction with acetic anhydride.

    Amination: Introduction of the hydroxyethylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted pyrazine derivatives.

Scientific Research Applications

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyridin-2-yl)acetamide
  • N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitroquinolin-2-yl)acetamide

Uniqueness

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

87591-65-9

Molecular Formula

C8H10ClN5O4

Molecular Weight

275.65 g/mol

IUPAC Name

N-[5-chloro-6-(2-hydroxyethylamino)-3-nitropyrazin-2-yl]acetamide

InChI

InChI=1S/C8H10ClN5O4/c1-4(16)11-7-8(14(17)18)12-5(9)6(13-7)10-2-3-15/h15H,2-3H2,1H3,(H2,10,11,13,16)

InChI Key

BELAQKKCCCHCOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C(=N1)NCCO)Cl)[N+](=O)[O-]

Origin of Product

United States

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